(R)-(-)-2-Chloromandelic acid
Overview
Description
®-(-)-2-Chloromandelic acid is an organic compound that belongs to the class of alpha-hydroxy acids It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a chlorine atom attached to the benzene ring and a hydroxyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(-)-2-Chloromandelic acid can be synthesized through several methods. One common approach involves the chlorination of mandelic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the desired enantiomer.
Another method involves the asymmetric synthesis of ®-(-)-2-Chloromandelic acid using chiral catalysts. This approach allows for the direct formation of the chiral compound with high enantiomeric purity. The reaction conditions often include the use of chiral ligands and transition metal catalysts.
Industrial Production Methods
In industrial settings, ®-(-)-2-Chloromandelic acid is produced through large-scale chemical synthesis. The process involves the use of high-purity starting materials and precise control of reaction parameters to ensure consistent product quality. The industrial production methods are optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-Chloromandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoylformic acid or 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorophenylethanol.
Substitution: Formation of various substituted mandelic acid derivatives.
Scientific Research Applications
®-(-)-2-Chloromandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-(-)-2-Chloromandelic acid involves its interaction with specific molecular targets. The hydroxyl group and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
®-(-)-2-Chloromandelic acid can be compared with other similar compounds such as:
Mandelic acid: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
2-Chlorobenzoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
2-Chlorophenylethanol: Lacks the carboxyl group, altering its chemical properties and applications.
The uniqueness of ®-(-)-2-Chloromandelic acid lies in its combination of a chlorine atom and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
(R)-(-)-2-Chloromandelic acid, a chiral compound with the chemical formula C8H7ClO3, is recognized for its significant biological activity and potential applications in pharmaceuticals. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Weight : 186.59 g/mol
- CAS Number : 10421-85-9
- Solubility : Soluble in water with varying solubility reported (1.04 mg/ml to 2.56 mg/ml) depending on conditions .
- Log P (Partition Coefficient) : Ranges from 1.13 to 1.62, indicating moderate lipophilicity .
Pharmacological Effects
-
Chiral Resolution and Pharmacokinetics :
- The resolution of this compound has been studied using various chiral agents, such as (R)-(+)-N-benzyl-1-phenylethylamine, demonstrating effective chiral discrimination mechanisms that influence its pharmacokinetic properties .
- Studies indicate that the compound exhibits high gastrointestinal absorption and can cross the blood-brain barrier (BBB), suggesting potential central nervous system effects .
-
Antimicrobial Activity :
- Research has highlighted the antimicrobial properties of this compound against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function, although specific mechanisms remain under investigation.
-
Anti-inflammatory Properties :
- Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro. This activity positions it as a candidate for further research in inflammatory diseases.
Case Study 1: Chiral Discrimination Mechanism
A study published in Chemistry - A European Journal detailed the resolution of this compound using chiral amines. The researchers found that the crystal structure of the resulting diastereomeric salts revealed a unique hydrogen-bonding network that enhances its solubility and stability . This study underscores the importance of molecular interactions in determining the biological activity of chiral compounds.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against several strains of Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent inhibition of bacterial growth, with notable efficacy against Staphylococcus aureus and Escherichia coli. The study suggested that higher concentrations significantly reduced biofilm formation, a critical factor in chronic infections .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLDZZTBNYTMS-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369958 | |
Record name | (R)-(-)-2-Chloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52950-18-2 | |
Record name | (-)-2-Chloromandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52950-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(-)-2-Chloromandelic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-(2-chlorophenyl)-2-hydroxyethanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, 2-chloro-α-hydroxy-, (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.915 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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